![molecular formula C20H28ClNO4 B12284859 2-Aminoethanol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol CAS No. 38891-59-7](/img/structure/B12284859.png)
2-Aminoethanol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto “2-Aminoetanol; 2-(clorometil)oxirano; 4-[2-(4-hidroxifenil)propan-2-il]fenol” es una entidad química compleja que combina tres grupos funcionales distintos: un aminoalcohol, un epóxido y un derivado de bisfenol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto normalmente implica varios pasos, cada uno dirigido a la formación de grupos funcionales específicos. La preparación de 2-aminoetanol se puede lograr mediante la reacción de óxido de etileno con amoníaco. El componente 2-(clorometil)oxirano se puede sintetizar mediante la cloración de epiclorhidrina.
Métodos de producción industrial
La producción industrial de este compuesto implica procesos químicos a gran escala que garantizan un alto rendimiento y pureza. La producción de bisfenol A, por ejemplo, se lleva a cabo en reactores continuos donde el fenol y la acetona reaccionan en condiciones controladas. Los componentes de epóxido y aminoalcohol se producen de manera similar utilizando procesos industriales optimizados para garantizar la eficiencia y la rentabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
Este compuesto experimenta diversas reacciones químicas, que incluyen:
Oxidación: los grupos fenólicos se pueden oxidar a quinonas.
Reducción: el anillo epóxido se puede reducir a un diol.
Sustitución: el grupo clorometilo puede sufrir reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: se utilizan agentes reductores como el hidruro de litio y aluminio.
Sustitución: se pueden utilizar nucleófilos como azida de sodio o tioles para reacciones de sustitución.
Productos principales
Oxidación: quinonas y otros derivados oxidados.
Reducción: dioles y otros productos reducidos.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Este compuesto tiene una amplia gama de aplicaciones en la investigación científica:
Química: utilizado como bloque de construcción para la síntesis de polímeros y otras moléculas complejas.
Biología: estudiado por su posible papel en las vías bioquímicas y las interacciones con las moléculas biológicas.
Medicina: investigado por sus posibles propiedades terapéuticas, incluido su uso en sistemas de administración de fármacos.
Industria: Utilizado en la producción de plásticos, resinas y otros materiales industriales.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con varios objetivos y vías moleculares. Los grupos fenólicos pueden participar en enlaces de hidrógeno e interacciones π-π, mientras que el anillo epóxido puede sufrir reacciones de apertura de anillo con nucleófilos. El componente de aminoalcohol puede participar en enlaces de hidrógeno y actuar como un nucleófilo en varias reacciones .
Comparación Con Compuestos Similares
Compuestos similares
Bisfenol A: similar en estructura pero carece de los componentes de epóxido y aminoalcohol.
Epiclorhidrina: contiene los grupos epóxido y clorometilo pero carece de los componentes de bisfenol y aminoalcohol.
Etanolamina: Contiene el grupo aminoalcohol pero carece de los componentes de epóxido y bisfenol.
Singularidad
La presencia de los grupos aminoalcohol, epóxido y bisfenol permite una amplia variedad de reacciones químicas e interacciones, lo que lo convierte en un compuesto versátil tanto en aplicaciones de investigación como industriales .
Propiedades
Número CAS |
38891-59-7 |
|---|---|
Fórmula molecular |
C20H28ClNO4 |
Peso molecular |
381.9 g/mol |
Nombre IUPAC |
2-aminoethanol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H16O2.C3H5ClO.C2H7NO/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;4-1-3-2-5-3;3-1-2-4/h3-10,16-17H,1-2H3;3H,1-2H2;4H,1-3H2 |
Clave InChI |
DFVYRWKYWYCYBK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl.C(CO)N |
Números CAS relacionados |
38891-59-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-methanol](/img/structure/B12284786.png)
![N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine](/img/structure/B12284788.png)

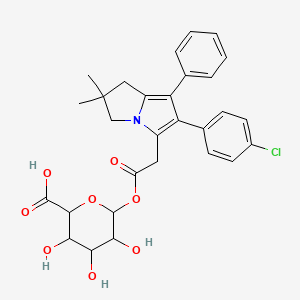
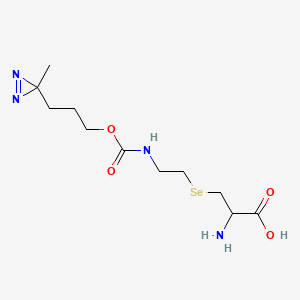

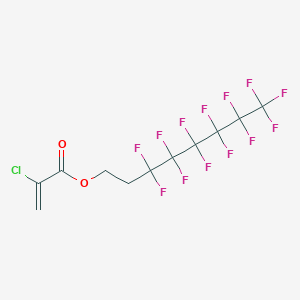
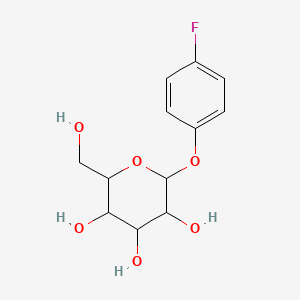
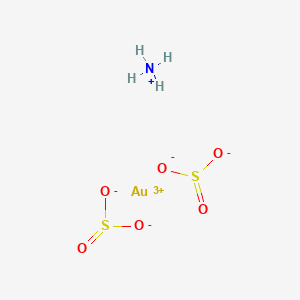
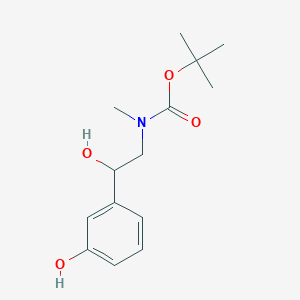
![2-[Tert-butyl(diphenyl)silyl]oxybutan-1-ol](/img/structure/B12284845.png)
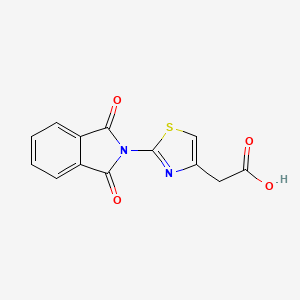
![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B12284857.png)
